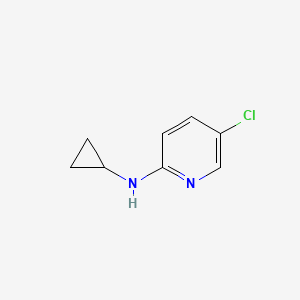

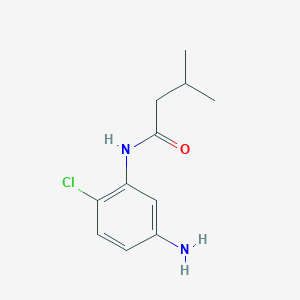

1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine

Übersicht

Beschreibung

“1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with six carbon atoms and six hydrogen atoms . The molecule also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in over-the-counter sleep aids .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of various substituents to the benzene ring . A common method for introducing substituents to a benzene ring is through electrophilic aromatic substitution . This process involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged intermediate . The order in which reactions are carried out can be critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be analyzed using various techniques. The benzene ring forms the core of the molecule, with various substituents attached . The positions of these substituents on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis

The chemical reactions involving “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” would likely involve the benzene ring and its substituents. For example, the benzene ring can undergo electrophilic aromatic substitution . Other possible reactions include free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine” can be determined using various analytical techniques. These might include determining its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Algicidal Applications

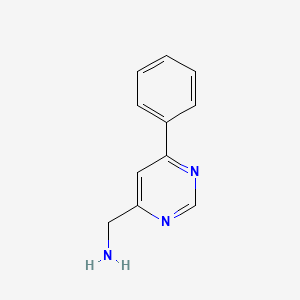

N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine: derivatives have been studied for their potential as algicidal agents. These compounds can selectively target harmful algal blooms, which are a significant cause of water pollution . By adjusting the substituents on the benzene ring, researchers can enhance the algicidal activity while minimizing ecotoxicity, making these derivatives promising candidates for environmental applications.

Therapeutic Potential

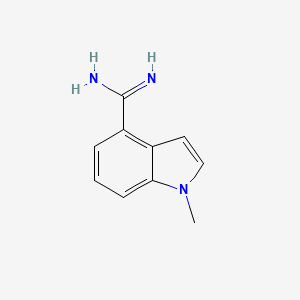

The structure of N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine is similar to that of imidazole-based compounds, which are known for their wide range of therapeutic applications. Imidazole derivatives exhibit various biological activities, including antibacterial, antifungal, and antitumor effects . Research into the therapeutic potential of this compound could lead to the development of new medications.

Synthesis of Functional Molecules

The compound’s structure is conducive to the synthesis of functional molecules, particularly in the creation of substituted imidazoles. These heterocycles are integral to molecules used in everyday applications, from pharmaceuticals to materials science . The ability to control the regiochemistry during synthesis allows for the development of molecules with specific properties.

Neuroleptic Activity

Research has indicated that derivatives of N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine may have neuroleptic activity. This suggests potential applications in the treatment of psychiatric disorders, such as schizophrenia . Further studies could explore the efficacy and safety of these compounds in clinical settings.

Dye and Pigment Industry

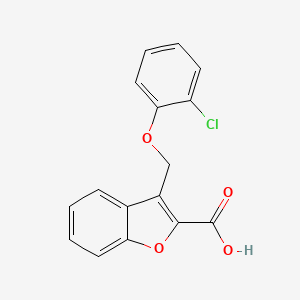

Compounds structurally related to N1-Benzyl-2-chloro-N1-ethyl-1,4-benzenediamine have been used in the dye and pigment industry. They serve as developer components in colorants and inks, providing stability and specific color properties .

Wirkmechanismus

- A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives

- A brief review of the biological potential of indole derivatives

- Reactions at the benzylic position

- Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution

: Sunil Kumar & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. DOI: 10.1186/s43094-020-00141-y

Eigenschaften

IUPAC Name |

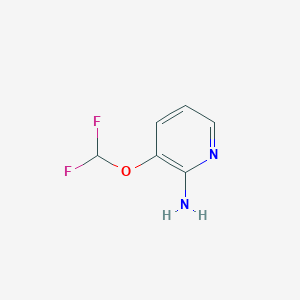

1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILDNHUTPQFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)

![1-[4-(2-Methylpropoxy)phenyl]cyclopentane-1-carbonitrile](/img/structure/B1414977.png)

![2-{[2-(Trifluoromethyl)phenyl]amino}benzonitrile](/img/structure/B1414985.png)

![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)